Pyridinium, 2-(((3-ethoxy-1-(ethoxycarbonyl)-3-oxopropyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride
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Overview
Description
Pyridinium, 2-(((3-ethoxy-1-(ethoxycarbonyl)-3-oxopropyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of a pyridinium ring, a benzimidazole moiety, and various functional groups including ethoxy, methoxy, and trifluoromethyl groups. The chloride ion serves as the counterion to balance the charge of the pyridinium cation.
Preparation Methods
The synthesis of Pyridinium, 2-(((3-ethoxy-1-(ethoxycarbonyl)-3-oxopropyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole derivative, followed by the introduction of the pyridinium ring. The key steps include:
Synthesis of Benzimidazole Derivative: The benzimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.
Formation of Pyridinium Ring: The pyridinium ring is introduced via a quaternization reaction, where a pyridine derivative reacts with an alkyl halide.
Functional Group Modifications: The ethoxy, methoxy, and trifluoromethyl groups are introduced through various substitution reactions.
Final Assembly:
Chemical Reactions Analysis
Pyridinium, 2-(((3-ethoxy-1-(ethoxycarbonyl)-3-oxopropyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithio linkage.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridinium, 2-(((3-ethoxy-1-(ethoxycarbonyl)-3-oxopropyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of Pyridinium, 2-(((3-ethoxy-1-(ethoxycarbonyl)-3-oxopropyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, particularly those involved in redox reactions.
Pathways: It modulates oxidative stress pathways by influencing the balance between reactive oxygen species (ROS) and antioxidant defenses.
Comparison with Similar Compounds
Pyridinium, 2-(((3-ethoxy-1-(ethoxycarbonyl)-3-oxopropyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride can be compared with other similar compounds, such as:
Pyridinium, 1-[3-ethoxy-1-(ethoxycarbonyl)-2-mercapto-3-oxo-1-propen-1-yl]-4-methoxy-, inner salt: This compound has a similar pyridinium and benzimidazole structure but differs in the functional groups and linkage.
Pyridinium, 1-[(1Z)-3-ethoxy-1-(ethoxycarbonyl)-2-mercapto-3-oxo-1-propen-1-yl]-, inner salt: Another similar compound with variations in the functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties.
Properties
CAS No. |
124474-44-8 |
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Molecular Formula |
C24H27ClF3N3O5S2 |
Molecular Weight |
594.1 g/mol |
IUPAC Name |
diethyl 2-[[4-methoxy-3-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]pyridin-1-ium-2-yl]methyldisulfanyl]butanedioate;chloride |
InChI |
InChI=1S/C24H27F3N3O5S2.ClH/c1-5-34-21(31)12-20(22(32)35-6-2)37-36-13-18-14(3)19(33-4)9-10-30(18)23-28-16-8-7-15(24(25,26)27)11-17(16)29-23;/h7-11,20H,5-6,12-13H2,1-4H3,(H,28,29);1H/q+1;/p-1 |
InChI Key |
XOVXCCPPIISFAJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SSCC1=[N+](C=CC(=C1C)OC)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
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